For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 1-Chloro-2-methylbutane
This document provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 1-chloro-2-methylbutane. As a key chiral building block, this halogenated alkane is of significant interest in the fields of organic synthesis and pharmaceutical development.
Core Chemical and Physical Properties
1-Chloro-2-methylbutane is a colorless to light yellow, flammable liquid.[1][2][3] It is predominantly nonpolar, leading to good solubility in nonpolar organic solvents like hexane (B92381) and benzene, and low solubility in polar solvents such as water.[4] The presence of a stereocenter at the C-2 position makes it a valuable chiral intermediate in asymmetric synthesis.[5]
Physicochemical Data
The key quantitative properties of 1-chloro-2-methylbutane are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁Cl | [1][6][7] |
| Molecular Weight | 106.59 g/mol | [6][7][8] |
| Appearance | Colorless to light yellow clear liquid | [1][2][3] |
| Density | 0.886 g/mL at 25 °C | [1][7][8] |
| Boiling Point | 99-100 °C at 750-760 mmHg | [1][3][8] |
| Melting Point | -104 °C | [1][2][9] |
| Flash Point | 0 °C (32 °F) - closed cup | [1][8] |
| Refractive Index (n20/D) | 1.412 | [1][8][10] |
| CAS Number | 616-13-7 | [6][8] |
Spectroscopic Profile
The structural identification of 1-chloro-2-methylbutane is supported by various spectroscopic techniques.
| Spectroscopy | Data and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the different proton environments. Based on the structure CH₃CH₂CH(CH₃)CH₂Cl, one would anticipate signals corresponding to the two methyl groups, two methylene (B1212753) groups, and the single methine proton. |
| ¹³C NMR | ¹³C NMR data has been reported for this compound, allowing for the identification of the five distinct carbon atoms in the molecule.[6] |
| Infrared (IR) | The IR spectrum displays characteristic C-H stretching and bending vibrations for an alkane. The C-Cl stretching frequency is also a key diagnostic peak. The NIST/EPA Gas-Phase Infrared Database provides reference spectra.[11][12] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺). A characteristic isotopic pattern for chlorine-containing compounds (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) would be observed.[13] The base peak is often a fragment resulting from the loss of a chlorine radical or other stable carbocations.[13][14] |
Synthesis and Purification
1-Chloro-2-methylbutane is commonly synthesized via the chlorination of 2-methylbutanol.[1][8][10] The reaction typically involves the substitution of the hydroxyl group with a chlorine atom.
General Synthesis Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of 1-chloro-2-methylbutane from its corresponding alcohol.
Caption: Experimental workflow for the synthesis of 1-chloro-2-methylbutane.
Experimental Protocol: Synthesis from 2-Methylbutanol
This protocol is adapted from established procedures for converting alcohols to alkyl halides.[15][16]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methylbutanol. Cool the flask in an ice bath.
-
Addition of Reagent: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl), to the alcohol with constant stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours to drive the reaction to completion.
-
Workup: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate solution (venting frequently to release CO₂ gas), and finally with a saturated sodium chloride solution (brine).[15]
-
Drying and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) or calcium chloride.[2][15] Filter off the drying agent and purify the crude product by fractional distillation, collecting the fraction boiling around 99-100 °C.[2]
-
Characterization: Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS), NMR, and IR spectroscopy.[15]
Experimental Protocol: Purification
For commercial samples or products requiring higher purity, the following procedure can be used:
-
Acid Wash: Vigorously stir the 1-chloro-2-methylbutane with concentrated (95%) H₂SO₄. The acid layer will remove alcohol and alkene impurities. Replace the acid if it becomes colored and continue stirring until the acid layer remains colorless for at least 12 hours.[1][2]
-
Neutralization: Carefully separate the organic layer and wash it with a saturated Na₂CO₃ solution to neutralize any remaining acid.[2]
-
Water Wash: Wash with distilled water to remove any remaining salts.[2]
-
Drying & Distillation: Dry the product over anhydrous MgSO₄, filter, and perform a final fractional distillation.[1][2]
Reactivity and Applications in Drug Development
1-Chloro-2-methylbutane is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-chlorine bond.
Key Reaction Pathways
The compound undergoes several key reactions, making it a valuable synthetic intermediate.
Caption: Major reaction pathways of 1-chloro-2-methylbutane.
-
Nucleophilic Substitution: It readily undergoes Sₙ2 reactions where the chloride is displaced by a variety of nucleophiles.[4][17] For example, reaction with aqueous potassium hydroxide (B78521) yields 2-methyl-1-butanol.[18]
-
Elimination: In the presence of a strong, sterically hindered base like alcoholic potassium hydroxide, it undergoes an E2 elimination reaction to form 2-methyl-1-butene.[18]
-
Grignard Reagent Formation: It reacts with magnesium metal in dry ether to form the corresponding Grignard reagent, 2-methylbutylmagnesium chloride. This reagent is a powerful nucleophile used to form new carbon-carbon bonds.[1][8]
-
Radical Halogenation: The (S)-enantiomer undergoes a light-induced reaction with chlorine (Cl₂) to produce a mixture of dichlorinated products, such as 1,4-dichloro-2-methylbutane (B3061187) and 1,2-dichloro-2-methylbutane.[19][20] This reaction is notable in stereochemical studies, as halogenation at the C-2 stereocenter results in a racemic mixture (optically inactive), while halogenation at C-4 retains the original stereochemistry (optically active).[19][20]
Role in Asymmetric Synthesis
The chiral nature of (S)-(+)-1-chloro-2-methylbutane is its most significant feature for drug development. Chloro-containing molecules are prevalent in many FDA-approved drugs.[21] Using enantiomerically pure starting materials is crucial for synthesizing single-enantiomer drugs, which often have improved efficacy and reduced side effects.
The Grignard reagent derived from optically active (+)-1-chloro-2-methylbutane is employed in asymmetric synthesis to produce partially optically active secondary and tertiary alcohols.[1][8][10]
Caption: Logical flow of asymmetric synthesis using a chiral building block.
This application makes (S)-(+)-1-chloro-2-methylbutane a valuable starting material for the synthesis of complex, enantiomerically pure molecules that are often the active pharmaceutical ingredients (APIs) in modern therapeutics.[5]
Safety and Handling
1-Chloro-2-methylbutane is a highly flammable liquid and vapor. Appropriate safety precautions must be taken during its handling and storage.
| Hazard Information | Details |
| GHS Pictogram | GHS02 (Flammable)[8] |
| Signal Word | Danger[6][8] |
| Hazard Statement | H225: Highly Flammable liquid and vapor[6][9][22] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[3][8][22]P233: Keep container tightly closed.[3][6]P240: Ground/bond container and receiving equipment.[3][6]P280: Wear protective gloves/eye protection/face protection.[3][6]P403+P235: Store in a well-ventilated place. Keep cool.[3][6] |
| Personal Protective Equipment | Eye shields, gloves, and a suitable respirator are recommended.[8] |
| UN Number | 1107[1][7] |
| Hazard Class | 3 (Flammable liquids)[1][2] |
| Packing Group | II[1][2] |
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